N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, pyrimidine derivatives, and azetidine-1-carboxylic acid. Common synthetic routes may involve:
Formation of the azetidine ring: This can be achieved through cyclization reactions.
Attachment of the pyrimidin-2-ylamino group: This step might involve nucleophilic substitution reactions.
Introduction of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-5-3-12(4-6-14)9-19-16(22)21-10-13(11-21)20-15-17-7-2-8-18-15/h2-8,13H,9-11H2,1H3,(H,19,22)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOFRYNQHFXNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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